3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
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Overview
Description
3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate is a complex organic compound characterized by its pyridine rings and dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate typically involves multiple steps, starting with the preparation of the pyridine derivatives and the dichlorobenzyl moiety. One common approach is to first synthesize the 3-pyridinyl carbamate and then introduce the dichlorobenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : The dichlorobenzyl group can be reduced to form a dichlorobenzyl alcohol.
Substitution: : The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Pyridine N-oxide
Reduction: : Dichlorobenzyl alcohol
Substitution: : Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyridine and carbamate groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: : Other pyridine-based compounds with similar functional groups.
Carbamate derivatives: : Compounds containing the carbamate group.
Dichlorobenzyl derivatives: : Compounds with the dichlorobenzyl moiety.
Uniqueness
3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate stands out due to its specific combination of pyridine and dichlorobenzyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
pyridin-3-yl N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-6-5-12(9-15(14)20)11-23-8-2-4-16(17(23)24)22-18(25)26-13-3-1-7-21-10-13/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUIMPVAOWFCQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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